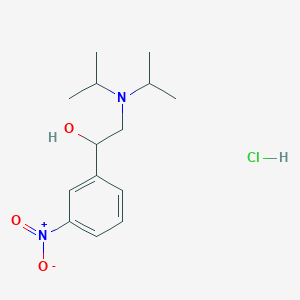
N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide
Vue d'ensemble
Description
N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide, also known as HNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the nitrophenylacetamide family of compounds, which are known for their diverse biological activities. HNPA has been shown to have promising properties as a research tool for studying various biological processes, including enzyme inhibition, protein-protein interactions, and drug discovery.
Applications De Recherche Scientifique
Antimicrobial Applications
- A study by Ertan et al. (2007) synthesized derivatives of N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide and tested their antimicrobial properties. These derivatives showed broad-spectrum activity against various microorganisms, including drug-resistant strains, indicating their potential as antimicrobial agents (Ertan, Yildiz, Ozkan, Temiz-Arpaci, Kaynak, Yalcin, Akı-Şener, & Abbasoǧlu, 2007).
Antifungal and Antibacterial Agents
- Another study by Ören et al. (2004) synthesized N-(2-hydroxy-4-nitrophenyl)benzamides and phenylacetamides as potential metabolites of antimicrobial active benzoxazoles. These compounds exhibited antifungal activity and were effective against various bacteria, suggesting their potential as antimicrobial agents (Ören, Şener, Ertaş, Arpaci, Yalcin, & Altanlar, 2004).
Chemical Synthesis and Stability
- The chemical synthesis and stability of N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide and its analogs have been explored in various studies. Mijin et al. (2002) investigated the alkylation of N-substituted 2-phenylacetamides, providing insights into the reactivity and orientation of these compounds in chemical reactions (Mijin, Jankovic, & Petrović, 2002).
Biological Activities
- Girel et al. (2022) conducted a study on bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their derived oligomers. This study explored the alternative pathways to 2-amidophenol-derived phytotoxic metabolites, indicating the compound's potential in biological applications (Girel, Schütz, Bigler, Dörmann, & Schulz, 2022).
Applications in Drug Synthesis
- Research by De Angelis et al. (2017) demonstrated the continuous-flow reduction of a precursor to Mirabegron, involving (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide. This study highlights the importance of N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide in the synthesis of pharmaceutical compounds (De Angelis, Carlucci, Candia, Rebuzzini, Celestini, Riscazzi, Luisi, & Degennaro, 2017).
Fungicidal Properties
- Mukhtorov et al. (2019) investigated the fungicidal properties of derivatives of 2-amino-4-nitrophenol, including N-(2-hydroxy-5-nitrophenyl)acetamide. This study found that replacing the hydrogen atom in the amino group with different organic radicals enhanced fungicidal activity against several phytopathogen fungi (Mukhtorov, Pestsov, Nikishina, Ivanova, Atroshchenko, & Perelomov, 2019).
Propriétés
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-13-7-6-11(16(19)20)9-12(13)15-14(18)8-10-4-2-1-3-5-10/h1-7,9,17H,8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMESAAINUZGONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-amino-4-(3-fluorophenyl)-3-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3939331.png)
![N-benzyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3939343.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B3939352.png)
![3-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3939358.png)
![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine](/img/structure/B3939365.png)

![1-[1-(1-{[1-(trifluoromethyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-1,2,3-triazol-4-yl]cyclopentanol](/img/structure/B3939372.png)





![ethyl 4-{[(sec-butylamino)carbonothioyl]amino}benzoate](/img/structure/B3939421.png)